molecular formula C12H22N2O B1357432 1-Cyclohexanecarbonylpiperidin-4-amine CAS No. 565453-24-9

1-Cyclohexanecarbonylpiperidin-4-amine

Cat. No. B1357432
M. Wt: 210.32 g/mol
InChI Key: PRGJXILKTAARNY-UHFFFAOYSA-N
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Description

1-Cyclohexanecarbonylpiperidin-4-amine is a chemical compound with the CAS number 565453-24-9 . It’s used in various applications, including as a laboratory chemical .


Chemical Reactions Analysis

Amines, such as 1-Cyclohexanecarbonylpiperidin-4-amine, can undergo a variety of reactions, including alkylation, acylation, and elimination reactions . The specific reactions that this compound undergoes would depend on the conditions and reagents used.

Scientific Research Applications

Transfer Hydrogenation and Reductive Amination

Research involving cyclohexadienes, which share structural similarities with 1-Cyclohexanecarbonylpiperidin-4-amine, indicates their use in transfer hydrogenation and reductive amination reactions. These processes are crucial in synthesizing complex organic compounds, including pharmaceuticals and fine chemicals. For instance, cyclohexadienes have been utilized as dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation, offering a mild alternative for the reduction of imines and alkenes (Chatterjee & Oestreich, 2016).

Synthesis of Enol Lactones

The synthesis of enol lactones, which are valuable intermediates in organic synthesis, can be achieved through methods involving compounds structurally related to 1-Cyclohexanecarbonylpiperidin-4-amine. A study demonstrated a novel approach for enol lactone synthesis via a Michael addition/cyclization sequence, highlighting the versatility of cyclohexane derivatives in facilitating complex organic transformations (Itoh & Kanemasa, 2003).

Asymmetric Amination

The use of cyclohexanediamine derivatives in asymmetric amination of cyclic 1,3-dicarbonyl compounds suggests the potential of cyclohexane-based amines, like 1-Cyclohexanecarbonylpiperidin-4-amine, in enantioselective synthesis. Such methodologies enable the production of optically active compounds, which are important in the development of chiral drugs and other bioactive molecules (Trillo et al., 2014).

Applications in Membrane Processes

The structural analog 1-cyclohexylpiperidine has been explored as a thermolytic draw solute for osmotically driven membrane processes. This application demonstrates the potential utility of cyclohexane-based amines in water treatment and desalination technologies, suggesting possible research avenues for 1-Cyclohexanecarbonylpiperidin-4-amine in environmental science and engineering (Orme & Wilson, 2015).

properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGJXILKTAARNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588198
Record name (4-Aminopiperidin-1-yl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexanecarbonylpiperidin-4-amine

CAS RN

565453-24-9
Record name (4-Aminopiperidin-1-yl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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